4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzoyl group, a pyrimidine ring, and a pyrrolidine ring, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then functionalized with a methoxybenzoyl group.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The piperazine intermediate is then coupled with the pyrimidine ring under specific conditions to form the desired compound.
Final Functionalization: The pyrrolidine ring is introduced in the final step, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile
- Teneligliptin
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
4-[4-(3-Methoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-22-19(24-8-3-4-9-24)15-20(23-16)25-10-12-26(13-11-25)21(27)17-6-5-7-18(14-17)28-2/h5-7,14-15H,3-4,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBGHCNWFKXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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